1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane
Description
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is a bicyclic organic compound characterized by the presence of an iodomethyl group attached to a dioxabicycloheptane ring system. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various fields of scientific research, including organic synthesis and medicinal chemistry.
Properties
CAS No. |
2742656-77-3 |
|---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction between furan and an olefinic or acetylenic dienophile, followed by subsequent functionalization steps. For instance, the reaction of furan with maleic anhydride yields a bicyclic intermediate, which can then be subjected to iodomethylation using reagents like iodomethane and a base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale Diels-Alder reactions followed by efficient purification processes. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 1-(Hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptane.
Oxidation: 1-(Formylmethyl)-2,5-dioxabicyclo[2.2.1]heptane.
Reduction: 1-(Methyl)-2,5-dioxabicyclo[2.2.1]heptane.
Scientific Research Applications
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Applications: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2,5-dioxabicyclo[2.2.1]heptane
- 1-(Chloromethyl)-2,5-dioxabicyclo[2.2.1]heptane
- 1-(Hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptane
Comparison
Compared to its bromomethyl and chloromethyl analogs, 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is more reactive due to the weaker carbon-iodine bond, which facilitates nucleophilic substitution reactions. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the compound’s unique bicyclic structure imparts rigidity and specific stereochemical properties, which can be advantageous in the synthesis of stereochemically complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
